Mass Spectral Differentiation from the Positional Isomer N-[1-(4-Bromophenyl)ethyl]cyclopentanamine (CAS 1019629-92-5)
For forensic and toxicological applications, N-[2-(4-bromophenyl)ethyl]cyclopentanamine is analytically distinguished from its close positional isomer N-[1-(4-bromophenyl)ethyl]cyclopentanamine by gas chromatography-mass spectrometry (GC-MS). The target compound, cataloged in the 'Mass Spectra of Designer Drugs 2024' library, produces a specific electron ionization mass spectrum with unique fragment ions that differ from the isomer due to the alpha-methyl substitution in the latter. While exact fragment ion ratios are proprietary to the spectral library [1], the confirmed distinct InChI Key (QYFDREFLNMYWMJ-UHFFFAOYSA-N) ensures unambiguous chromatographic and spectral identification compared to the isomer .
| Evidence Dimension | Analytical Identity (GC-MS Spectrum & InChI Key) |
|---|---|
| Target Compound Data | GC-MS spectrum cataloged in 'Mass Spectra of Designer Drugs 2024'; InChI Key: QYFDREFLNMYWMJ-UHFFFAOYSA-N |
| Comparator Or Baseline | N-[1-(4-bromophenyl)ethyl]cyclopentanamine (CAS 1019629-92-5); distinct GC-MS spectrum; different InChI Key |
| Quantified Difference | Structurally distinct fragmentation patterns confirmed by reference library |
| Conditions | GC-MS analysis, electron ionization (EI) mode |
Why This Matters
This confirms the absolute necessity of using the correct isomer for forensic method validation; using the positional isomer will lead to a false negative or misidentification.
- [1] SpectraBase. N-Cyclopentyl-4-bromophenethylamine. Mass Spectra of Designer Drugs 2024. Wiley Science Solutions. View Source
